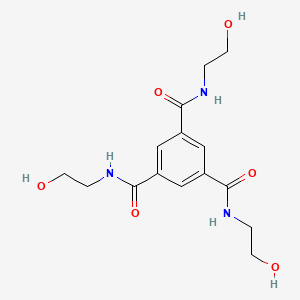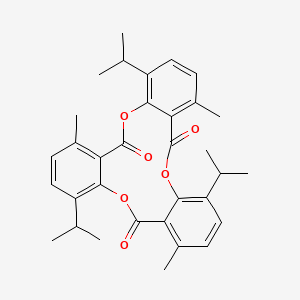
LM22A-4
概要
説明
LM 22A4は、N,N',N''-トリス(2-ヒドロキシエチル)-1,3,5-ベンゼントリカルボンアミドとしても知られており、トロポミオシン関連キナーゼB(TrkB)の合成選択的低分子部分アゴニストです。この化合物は、神経栄養活性で知られており、マウスの海馬および線条体におけるTrk、Akt、およびERKの活性化を誘導することが含まれます。 それは、外傷性脳損傷後のマウスにおける運動課題学習の欠損を回復し、レット症候群のラットモデルにおける呼吸機能を回復する可能性を示しています .
科学的研究の応用
LM 22A4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its neurotrophic effects and potential in treating neurodegenerative diseases.
Medicine: Investigated for its therapeutic potential in conditions like traumatic brain injury and Rett syndrome.
Industry: Utilized in the development of neuroprotective agents and nootropics
作用機序
LM 22A4は、トロポミオシン関連キナーゼB(TrkB)の部分アゴニストとして作用することにより、その効果を発揮します。この化合物は、TrkB受容体に結合し、その活性化につながります。この活性化は、細胞の生存、成長、および分化に関与するAktおよびERK経路を含む下流のシグナル伝達経路をトリガーします。 LM 22A4の神経栄養効果は、主にこれらの経路を介して仲介されます .
生化学分析
Biochemical Properties
1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide plays a significant role in biochemical reactions, particularly in the context of mRNA delivery. This compound interacts with various biomolecules, including enzymes and proteins, to facilitate the efficient delivery of mRNA into cells. It has been shown to form stable complexes with mRNA, enhancing its stability and transfection efficiency. The interactions between 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide and mRNA are primarily electrostatic and hydrophobic in nature, which helps protect the mRNA from degradation and promotes its uptake by cells .
Cellular Effects
The effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by enhancing the delivery of mRNA, which in turn can modulate gene expression and cellular metabolism. For instance, in human cell lines, the use of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide in LPNs has resulted in increased protein expression from the delivered mRNA, indicating its effectiveness in gene therapy applications .
Molecular Mechanism
At the molecular level, 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide exerts its effects through several mechanisms. It binds to mRNA molecules, forming stable complexes that protect the mRNA from enzymatic degradation. Additionally, this compound facilitates the endosomal escape of mRNA, ensuring its release into the cytoplasm where it can be translated into proteins. The binding interactions between 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide and mRNA are crucial for its function as an mRNA delivery agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide have been observed to change over time. The stability of this compound in LPN formulations is a critical factor in its effectiveness. Studies have shown that 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide maintains its stability over extended periods, ensuring sustained delivery of mRNA. Degradation of the compound can occur under certain conditions, which may impact its long-term efficacy .
Dosage Effects in Animal Models
The effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide vary with different dosages in animal models. At optimal dosages, this compound has been shown to effectively deliver mRNA and induce protein expression without significant toxicity. At higher doses, adverse effects such as inflammation and tissue damage have been observed. These findings highlight the importance of dosage optimization in the use of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide for therapeutic applications .
Metabolic Pathways
1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide is involved in several metabolic pathways, particularly those related to mRNA delivery and protein expression. This compound interacts with enzymes and cofactors that facilitate the encapsulation and release of mRNA within cells. The metabolic flux and levels of metabolites can be influenced by the presence of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide, which can impact the overall efficiency of mRNA delivery .
Transport and Distribution
The transport and distribution of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide within cells and tissues are critical for its function. This compound is transported into cells via endocytosis and is distributed within the cytoplasm. It interacts with various transporters and binding proteins that facilitate its localization and accumulation in target cells. The efficient transport and distribution of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide are essential for its role in mRNA delivery .
Subcellular Localization
The subcellular localization of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide is primarily within the cytoplasm, where it exerts its effects on mRNA delivery and protein expression. This compound may also localize to specific organelles, such as endosomes, where it facilitates the release of mRNA into the cytoplasm. The targeting signals and post-translational modifications of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide play a crucial role in its subcellular localization and function .
準備方法
合成経路および反応条件
LM 22A4の合成は、1,3,5-ベンゼントリカルボン酸と2-アミノエタノールの反応を含みます。反応は通常、目的の生成物の形成を確実にするために制御された条件下で行われます。このプロセスには、次の手順が含まれます。
1,3,5-ベンゼントリカルボン酸の活性化: この手順では、酸を酸塩化物またはエステルなどのより反応性の高い中間体に変換します。
2-アミノエタノールとの反応: 活性化された中間体は、次に2-アミノエタノールと反応してトリスアミド生成物を形成します。
工業生産方法
LM 22A4の工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、収率と純度を最大限に高めるための反応条件の最適化が含まれます。自動化された反応器と連続フローシステムの使用は、生産プロセスの効率を高めることができます。
化学反応の分析
反応の種類
LM 22A4は、次のようないくつかの種類の化学反応を起こします。
酸化: LM 22A4のヒドロキシル基は、対応するケトンまたはアルデヒドを形成するために酸化できます。
還元: アミド基は、特定の条件下でアミンに還元できます。
置換: ヒドロキシル基は、さまざまな求電子剤との置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化アルキルまたは酸塩化物などの求電子剤を置換反応に使用できます。
形成される主な生成物
これらの反応から形成される主な生成物は次のとおりです。
酸化: ケトンまたはアルデヒドの形成。
還元: アミンの形成。
置換: 置換アミドまたはエーテルの形成。
科学研究への応用
LM 22A4は、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。
化学: さまざまな有機合成反応の試薬として使用されます。
生物学: 神経栄養効果と神経変性疾患の治療における可能性について研究されています。
医学: 外傷性脳損傷やレット症候群などの疾患における治療の可能性について調査されています。
類似化合物との比較
LM 22A4は、TrkB受容体の選択的活性化においてユニークです。類似の化合物には、次のものがあります。
7,8-ジヒドロキシフラボン: 神経保護特性を備えた別のTrkBアゴニスト。
BDNF(脳由来神経栄養因子): TrkBの天然リガンドで、より幅広い生物学的効果があります。
トロポミオシン関連キナーゼA(TrkA)アゴニスト: TrkA受容体を選択的に活性化する化合物。
LM 22A4は、その合成的な性質とTrkB受容体における特異的な部分アゴニスト活性のために際立っており、神経栄養研究において貴重なツールとなっています .
特性
IUPAC Name |
1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6/c19-4-1-16-13(22)10-7-11(14(23)17-2-5-20)9-12(8-10)15(24)18-3-6-21/h7-9,19-21H,1-6H2,(H,16,22)(H,17,23)(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWJKANXFYJKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NCCO)C(=O)NCCO)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045819 | |
| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37988-18-4 | |
| Record name | N1,N3,N5-Tris(2-hydroxyethyl)-1,3,5-benzenetricarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LM22A-4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GCL3P6AF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225386.png)
![(5E)-3-(furan-2-ylmethyl)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225387.png)

![2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-1-ethylbenzimidazole](/img/structure/B1225389.png)

![4-[[4-(4-Methoxyphenyl)-2-thiazolyl]amino]benzenesulfonamide](/img/structure/B1225394.png)
![2-Hydroxy-4-methylbenzoic acid [2-(2-chloroanilino)-2-oxoethyl] ester](/img/structure/B1225396.png)
![3,4-Diethoxybenzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1225397.png)
![N-[4,6-bis(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(methylthio)-1,3-benzothiazol-6-amine](/img/structure/B1225398.png)
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1225402.png)
